Peptide Backbone Flexibility: A Conformational Comparison of Proline vs. β-Homoproline
A key differentiator for peptides containing the Boc-L-beta-homoproline scaffold is a quantifiable increase in backbone flexibility compared to their natural L-proline counterparts. Combined CD/FT-IR studies on cyclic pentapeptides and hexapeptides reveal that replacing proline with beta-homoproline results in a 'more flexible peptide backbone' and induces the formation of unique pseudo-beta- or pseudo-gamma-turns, characterized by a distinct negative CD band near 205 nm [1].
| Evidence Dimension | Peptide backbone flexibility and conformation |
|---|---|
| Target Compound Data | Increased backbone flexibility; dominant CD negative band near 205 nm indicating pseudo-beta- or pseudo-gamma-turns |
| Comparator Or Baseline | L-Proline: More rigid backbone; CD spectra indicate inverse gamma-turns and beta II-turns |
| Quantified Difference | Qualitative shift from standard turns to flexible pseudo-turns; a unique spectroscopic signature at 205 nm |
| Conditions | Cyclic penta- and hexapeptides in solution; analysis by CD, FT-IR, and NMR |
Why This Matters
This evidence demonstrates that Boc-L-beta-homoproline is not a simple isostere for proline but instead introduces a distinctly flexible element into a peptide chain, which is a critical consideration for designing foldamers or cyclic peptides where specific conformational dynamics are required for biological activity.
- [1] Malesevic, M., Majer, Z., Vass, E., Huber, T., Strijowski, U., Hollósi, M., & Sewald, N. (2006). Spectroscopic Detection of Pseudo-turns in Homodetic Cyclic Penta- And Hexapeptides Comprising Beta-homoproline. International Journal of Peptide Research and Therapeutics, 12(2), 165-177. View Source
